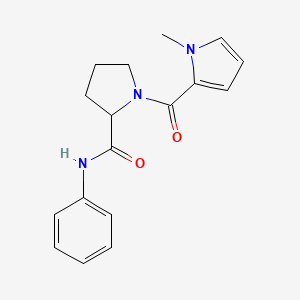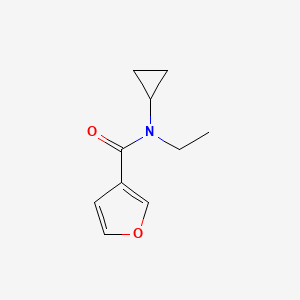
2-(2,4-Dimethylphenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMIO and is a heterocyclic compound that contains both an oxazole and an imidazole ring.
Wirkmechanismus
The mechanism of action of DMIO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMIO has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. DMIO has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DMIO has been shown to have various biochemical and physiological effects. In cancer cells, DMIO has been shown to induce apoptosis, or programmed cell death. DMIO has also been shown to inhibit the migration and invasion of cancer cells.
In addition to its effects on cancer cells, DMIO has also been shown to have antimicrobial activity against various bacterial and fungal strains. DMIO has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMIO in lab experiments is its versatility. DMIO can be used in various fields, including medicinal chemistry and organic electronics. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound.
One limitation of using DMIO in lab experiments is its potential toxicity. DMIO has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on normal cells. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for research on DMIO. In medicinal chemistry, further studies are needed to optimize the use of DMIO as an anticancer agent. In organic electronics, further studies are needed to optimize the use of DMIO as a semiconductor material.
Another future direction is the investigation of the potential side effects of DMIO. Further studies are needed to determine the toxicity of DMIO on normal cells and to identify any potential side effects.
Conclusion:
In conclusion, DMIO is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of DMIO has been optimized to increase the yield and purity of the compound. DMIO has been extensively studied for its potential applications in medicinal chemistry and organic electronics. The mechanism of action of DMIO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DMIO has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and antimicrobial activity against various bacterial and fungal strains. While DMIO has several advantages for lab experiments, including its versatility and simple synthesis method, further studies are needed to optimize its use in various applications and to determine any potential side effects.
Synthesemethoden
The synthesis method of DMIO involves the reaction of 2-(2,4-dimethylphenyl)-1,3-oxazole-4-carbaldehyde with imidazole in the presence of a base. This reaction leads to the formation of DMIO as a yellow solid with a melting point of 208-210°C. The synthesis method of DMIO has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DMIO has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMIO has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. DMIO has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains.
In addition to its medicinal applications, DMIO has also been investigated for its potential use in organic electronics as a semiconductor material. DMIO has shown promising results as a material for organic field-effect transistors and organic solar cells.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-3-4-14(12(2)7-11)15-17-13(9-19-15)8-18-6-5-16-10-18/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGEVRISMGXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CO2)CN3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-4-(imidazol-1-ylmethyl)-1,3-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)